2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide
Overview
Description
2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide is a useful research compound. Its molecular formula is C14H17ClFNO and its molecular weight is 269.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Effects and Synthesis of Related Compounds
Biological Effects of Derivatives : Acetamide and its derivatives, including formamide and their mono- and dimethyl derivatives, continue to have commercial importance, with updated information significantly expanding our knowledge about the biological consequences of exposure. The variability in biological responses among these chemicals reflects their biology and usage or proposed usage. Environmental toxicology data for these materials has also been expanded, suggesting a complex interplay between chemical structure and biological effect (Kennedy, 2001) Kennedy, G. (2001). Biological Effects of Acetamide, Formamide, and Their Mono and Dimethyl Derivatives: An Update. Critical Reviews in Toxicology, 31, 139-222.
Synthesis of Related Compounds : The practical synthesis of compounds like 2-Fluoro-4-bromobiphenyl, which is key for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of developing efficient synthetic routes for biologically active compounds. This includes overcoming challenges related to the use of hazardous materials and optimizing yields (Qiu et al., 2009) Qiu, Y., Gu, H., Zhang, P., & Xu, W.-M. (2009). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. Organic Preparations and Procedures International, 41, 539-541.
Methodological Challenges in Research
The assessment of chemical compounds' biological activities and toxicological profiles involves complex methodologies and poses several challenges:
Advanced Synthesis Techniques : The development of synthetic organic chemistry based on specific molecular axes, such as the N-Ar axis, illustrates the sophisticated approaches being developed to create compounds with desired biological activities. These studies provide a foundation for the synthesis of complex molecules, potentially including compounds similar to "2-chloro-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}acetamide" (Kondo & Murakami, 2001) Kondo, K., & Murakami, Y. (2001). Synthetic Organic Chemistry based on N-Ar Axis. Journal of Synthetic Organic Chemistry Japan, 59, 866-878.
Mechanism of Action
Mode of Action
It’s known that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Tertiary aliphatic amines like this compound are known to be biotransformed into tertiary amine oxides . This transformation could potentially affect various biochemical pathways and have downstream effects.
Pharmacokinetics
It’s known that the bioavailability of a compound can be influenced by its ability to cross the blood-brain barrier
Result of Action
The compound’s reactions such as free radical bromination, nucleophilic substitution, and oxidation could potentially lead to various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that the compound has significant bond lengths and bond angles
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-chloro-N-[[1-(4-fluorophenyl)cyclopentyl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c15-9-13(18)17-10-14(7-1-2-8-14)11-3-5-12(16)6-4-11/h3-6H,1-2,7-10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQVSNWIFJWTLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCl)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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